molecular formula C18H19Cl2NO4 B1672334 Felodipine CAS No. 72509-76-3

Felodipine

Cat. No.: B1672334
CAS No.: 72509-76-3
M. Wt: 384.2 g/mol
InChI Key: RZTAMFZIAATZDJ-UHFFFAOYSA-N
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Description

Felodipine is a dihydropyridine calcium channel blocker (CCB) that selectively inhibits voltage-gated L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure . It is primarily prescribed for hypertension and exhibits poor aqueous solubility (~3 µg/mL), necessitating advanced formulation strategies to enhance bioavailability . Its pharmacokinetics are significantly influenced by drug-delivery systems and interactions with CYP3A4 inhibitors like grapefruit juice .

Scientific Research Applications

Antihypertensive Use

Felodipine is primarily prescribed for managing high blood pressure. It works by relaxing blood vessels, which helps to lower blood pressure and reduce the workload on the heart. Clinical studies have demonstrated its efficacy:

  • Efficacy in Blood Pressure Reduction : A study involving 94 patients showed that this compound significantly reduced supine systolic blood pressure by 22 mmHg from baseline after 8 weeks of treatment at a dose of 2.5 mg twice daily .
  • Long-term Efficacy : In a one-year study, this compound extended-release formulations were shown to consistently reduce both systolic and diastolic blood pressure compared to placebo .

Neurodegenerative Disease Treatment

Recent research has highlighted this compound's potential in treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease by inducing autophagy—a cellular process that clears misfolded proteins associated with these conditions.

  • Autophagy Induction : A pivotal study published in Nature Communications demonstrated that this compound could induce autophagy in mouse models, leading to a reduction in toxic protein aggregates like mutant α-synuclein and improved neuroprotection . This study established that this compound could mimic therapeutic concentrations found in humans, suggesting its potential for clinical trials.
  • Case Studies : Ongoing clinical trials are assessing the safety and tolerability of this compound in patients with early-stage Huntington's disease, indicating a growing interest in repurposing this drug for neurodegenerative disorders .

Pharmacokinetic Studies

Pharmacokinetic analyses have been crucial in understanding how this compound can be effectively utilized in various treatments:

  • Optimal Dosing : Research has focused on determining the optimal dosing regimen for inducing autophagy while maintaining therapeutic efficacy. For instance, studies have indicated that doses around 10 mg/day (the standard for hypertension) are effective for achieving desired plasma concentrations .

Interactions with Other Medications

This compound's interactions with other drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs), have been studied to understand its comprehensive effects on blood pressure management:

  • Impact of NSAIDs : A cohort study revealed that co-administration of NSAIDs attenuated the antihypertensive effects of this compound, highlighting the importance of monitoring drug interactions in hypertensive patients .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antihypertensive UseLowers blood pressure by relaxing blood vesselsSignificant reduction in systolic BP observed
Neurodegenerative DiseasesInduces autophagy to clear toxic proteinsEffective in mouse models; potential for human trials
PharmacokineticsStudies on optimal dosing regimensStandard doses effective for autophagy induction
Drug InteractionsEffects when combined with NSAIDsNSAIDs may reduce antihypertensive efficacy

Comparison with Similar Compounds

Pharmacokinetic and Formulation Profiles

Felodipine vs. Nifedipine

  • Efficacy : this compound (10 mg once daily) demonstrated comparable antihypertensive efficacy to nifedipine (20 mg twice daily) in a randomized crossover trial, with superior patient compliance due to once-daily dosing .
  • Formulation: this compound’s extended-release (ER) formulations (e.g., lipid-polymer hybrid nanocarriers, SNEDDS) enhance dissolution rates (e.g., 91.98% release at 60 minutes) compared to conventional tablets (75.23%) .

This compound vs. Nisoldipine

  • A double-blind trial comparing nisoldipine coat-core (CC) (20–40 mg/day) and this compound (5–10 mg/day) found similar blood pressure reduction, but nisoldipine CC achieved higher responder rates (77.8% vs. 66.5%) with lower dosing requirements .

This compound vs. Amlodipine/Manidipine

Drug-Delivery Systems

  • Polymer Interactions : this compound-PVP and PVPVA amorphous solid dispersions (ASDs) exhibit rapid dissolution and water-resistant drug-polymer interactions, whereas HPMCAS-based ASDs show pH-dependent release .
  • Nanocarriers: Lipid-polymer hybrid nanocarriers (LPHNs) for this compound improved intestinal permeation by 2–3-fold compared to pure drug suspensions, with release kinetics following the Higuchi model .

Clinical Efficacy and Combination Therapies

Monotherapy vs. Combination

  • This compound vs. Enalapril: this compound monotherapy reduced diastolic BP more effectively than enalapril (-16 mm Hg vs. -10 mm Hg), but combination therapy (this compound + enalapril) achieved the greatest reduction (-24/16 mm Hg) with fewer adverse events .
  • This compound + Candesartan: Low-dose this compound (5 mg) combined with candesartan (8 mg) produced additive antihypertensive effects without increasing adverse events compared to monotherapies .

Extended-Release Formulations

  • This compound ER tablets showed equivalent efficacy to plain tablets (PT) but with improved tolerability (e.g., lower incidence of peripheral edema) and once-daily dosing convenience .

Adverse Effects and Drug Interactions

  • Common AEs : Peripheral edema (22% with this compound vs. 14% with enalapril) and headaches were most frequent, but combination therapies reduced AE incidence .
  • Grapefruit Interaction: Grapefruit juice increased this compound’s AUC by 102% and Cmax by 145% due to CYP3A4 inhibition by furanocoumarins (e.g., bergamottin). This interaction is more pronounced in this compound than in other dihydropyridines .

Special Considerations

  • Generic Equivalents : In vitro dissolution studies confirmed comparable release profiles between generic and original this compound ER tablets, ensuring therapeutic equivalence .

Biological Activity

Felodipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension and angina. Its mechanism of action involves the selective inhibition of L-type calcium channels, leading to vasodilation and reduced cardiac workload. Recent studies have expanded the understanding of its biological activity beyond cardiovascular effects, highlighting its potential roles in neuroprotection and cancer treatment.

This compound's primary action is as a calcium channel blocker, which inhibits calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissue. This results in:

  • Vasodilation : Reducing peripheral vascular resistance.
  • Decreased myocardial oxygen demand : Beneficial for patients with angina.

Neuroprotective Effects

Recent research has demonstrated that this compound can induce autophagy in neuronal cells, which may have implications for neurodegenerative diseases. A study showed that this compound increased the numbers of autophagosomes and autolysosomes in mouse primary neurons, indicating enhanced autophagic flux. This effect was linked to the reduction of mutant huntingtin aggregates in Huntington's disease models, suggesting a protective role against neurodegeneration .

Key Findings:

  • Autophagy Induction : this compound significantly increased LC3-II levels, a marker for autophagic activity, in mouse neurons.
  • Neurodegenerative Models : In Huntington's disease transgenic mice, this compound reduced toxic protein aggregates .

Antitumor Activity

This compound has also been investigated for its antitumor properties. In vitro and in vivo studies indicated that it inhibits the growth of lung squamous cell carcinoma (LUSC) by promoting CD8+ T-cell infiltration and downregulating Ki67 expression in tumor cells. The compound demonstrated synergistic effects when combined with immune checkpoint inhibitors, enhancing its antitumor efficacy .

Study Highlights:

  • Inhibition of Tumor Growth : this compound impaired proliferation and migration abilities of cancer cells.
  • Mechanistic Insights : The expression of NFAT1 was positively correlated with survival outcomes, suggesting a pathway through which this compound exerts its effects .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties that influence its biological activity:

ParameterValue
Half-life0.9 hours (plasma)
Brain Concentration (AUC)9330 ng/ml/h
Plasma Concentration (AUC)2540 ng/ml/h

These values indicate that this compound can achieve higher concentrations in the brain compared to plasma, which is crucial for its neuroprotective effects .

Case Study 1: Neurodegenerative Disease

In a pilot study involving Huntington's disease transgenic mice, this compound administration resulted in a significant decrease in neuronal aggregates associated with the disease. The treatment led to an increase in autophagic markers and improved neuronal health .

Case Study 2: Cancer Treatment

A clinical trial assessing this compound's efficacy in combination with immune checkpoint inhibitors revealed promising results. Patients exhibited reduced tumor growth rates and improved immune responses, supporting the hypothesis that this compound may enhance cancer treatment outcomes through immunomodulation .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of felodipine that influence its pharmacokinetics?

this compound is a lipophilic, neutral compound with pH-independent solubility (1.2–7.4 pH range) and a log P value of ~5.57. Its lack of ionization and high lipophilicity contribute to poor aqueous solubility but enhance membrane permeability. These properties necessitate formulation strategies like prolonged-release tablets or solid dispersions to improve bioavailability .

Q. How does grapefruit juice (GFJ) interact with this compound, and what methodological approaches quantify this effect?

GFJ inhibits cytochrome P450 3A4 (CYP3A4), increasing this compound plasma concentration by ~5-fold compared to water. Pharmacokinetic studies use crossover designs with healthy subjects, measuring AUC and Cmax under controlled conditions. For example, a study comparing GFJ vs. water administration demonstrated a 5-fold increase using HPLC or LC-MS/MS for quantification .

Q. What validated analytical methods are available for quantifying this compound in pharmaceutical formulations?

  • Fluorescence spectroscopy : Linear range of 5.0 × 10<sup>−5</sup> to 5.0 × 10<sup>−3</sup> mol/L (R² = 0.9972), with precision RSD <5% .
  • Liquid chromatography (HPLC) : Validated per ICH guidelines, with retention time optimization for specificity. Used for protein binding studies (e.g., egg membrane models) and pharmacokinetic analyses .

Advanced Research Questions

Q. How can physiologically based biopharmaceutical models (PBBMs) predict this compound bioequivalence in prolonged-release formulations?

PBBMs integrate in vitro dissolution profiles, solubility data, and physiological parameters (e.g., bile solubility, gastric pH) to simulate virtual bioequivalence trials. For this compound 10 mg tablets, a two-sequence crossover design with 76 virtual subjects replicated in vivo results, validating the model’s predictive accuracy. Key parameters include diffusion coefficients and precipitation times derived from experimental data .

Q. What experimental designs resolve contradictions in this compound’s interspecies pharmacokinetic extrapolation?

In vitro microsomal studies (rat, dog, human) show species-specific metabolic clearance rates (rat > dog > human). Intrinsic hepatic clearance (Vmax/Km) from in vitro data aligns with in vivo oral plasma clearance (human: 4.3 L/hr/kg). This supports translational models but requires adjustments for first-pass metabolism and protein binding differences .

Q. How does the Quality by Design (QbD) approach optimize this compound solid dispersion formulations?

QbD identifies critical material attributes (e.g., hydroxypropyl methylcellulose, Pluronic® F-127) and process parameters (solvent evaporation vs. physical mixing). Box-Behnken designs define operating ranges for maximizing dissolution (e.g., Pluronic®: 49–50 mg, HPMC: 83–100 mg) and inhibiting crystallization. Validated by f2 similarity testing (56.85 vs. target profile) .

Q. What statistical methods address data variability in large-scale clinical trials like the FEVER study?

The FEVER trial (n=9,711) used intention-to-treat analysis with mixed-effects models to account for add-on therapies and baseline BP differences. A 4.2/2.1 mmHg SBP/DBP reduction correlated with 27% stroke risk reduction (p=0.001). Covariate adjustments for age, sex, and comorbidities ensured robustness .

Q. How do amorphous solid dispersion (ASD) characterization techniques resolve this compound’s conformational stability?

Pair distribution function (PDF) analysis via X-ray diffraction and Metropolis Matrix Factorisation (MMF) distinguishes amorphous and crystalline this compound. PDF data reveal inaccessible conformational rotamers in amorphous forms, guiding stabilizers like copovidone to inhibit recrystallization .

Q. Methodological Guidance Tables

Table 1: Key Parameters for this compound Bioequivalence Studies

ParameterValue/RangeReference
Study designTwo-sequence crossover
Washout period≥7 days
Sample size (virtual)76 subjects (10 mg)
Primary endpointsAUC, Cmax

Properties

IUPAC Name

5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTAMFZIAATZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H19Cl2NO4
Source PubChem
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DSSTOX Substance ID

DTXSID4023042
Record name Felodipine
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Molecular Weight

384.2 g/mol
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Physical Description

Solid
Record name Felodipine
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Solubility

7.15e-03 g/L
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CAS No.

72509-76-3
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Melting Point

145 °C
Record name Felodipine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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